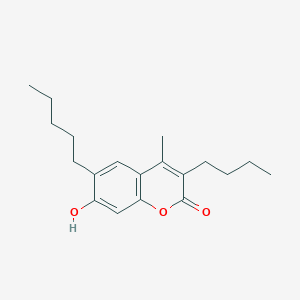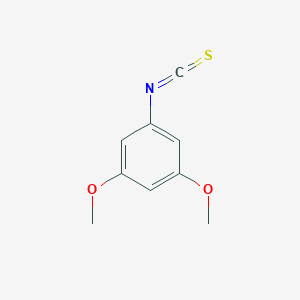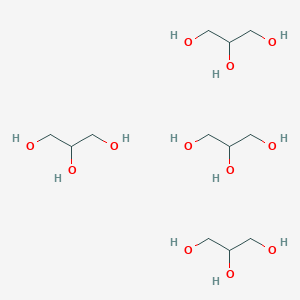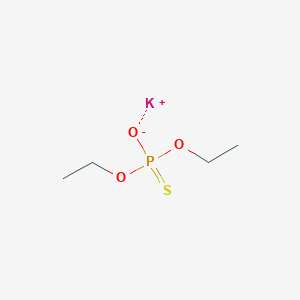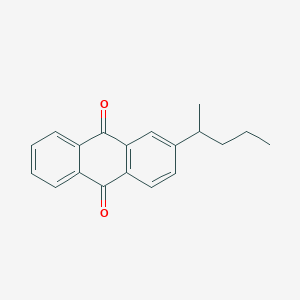
2-sec-Pentylanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-sec-Pentylanthraquinone (SPAQ) is a chemical compound that belongs to the class of anthraquinones. It is a synthetic compound that is widely used in scientific research for its unique properties. SPAQ has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
2-sec-Pentylanthraquinone is known to interact with certain enzymes and proteins in biological systems. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phospholipase A2. 2-sec-Pentylanthraquinone has also been shown to bind to certain proteins, such as albumin and hemoglobin.
Biochemische Und Physiologische Effekte
2-sec-Pentylanthraquinone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. 2-sec-Pentylanthraquinone has also been shown to have anti-inflammatory and antioxidant properties. Additionally, 2-sec-Pentylanthraquinone has been shown to affect the function of certain ion channels in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-sec-Pentylanthraquinone in lab experiments is its unique properties, which make it a useful tool for studying various biological systems. However, one limitation of using 2-sec-Pentylanthraquinone is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-sec-Pentylanthraquinone. One area of research could focus on its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Another area of research could focus on its potential use as a fluorescent probe for imaging biological systems. Additionally, future research could focus on developing new synthesis methods for 2-sec-Pentylanthraquinone that are more efficient and environmentally friendly.
Synthesemethoden
2-sec-Pentylanthraquinone can be synthesized by the reaction of 2-sec-pentylphenol and phthalic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields 2-sec-Pentylanthraquinone as a yellow crystalline powder with a melting point of 185-187°C.
Wissenschaftliche Forschungsanwendungen
2-sec-Pentylanthraquinone has been used in various scientific research applications. It has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. 2-sec-Pentylanthraquinone has also been used as a probe for studying the mechanism of action of certain enzymes and proteins. Additionally, 2-sec-Pentylanthraquinone has been used as a fluorescent probe for imaging biological systems.
Eigenschaften
CAS-Nummer |
75931-61-2 |
|---|---|
Produktname |
2-sec-Pentylanthraquinone |
Molekularformel |
C19H18O2 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
2-pentan-2-ylanthracene-9,10-dione |
InChI |
InChI=1S/C19H18O2/c1-3-6-12(2)13-9-10-16-17(11-13)19(21)15-8-5-4-7-14(15)18(16)20/h4-5,7-12H,3,6H2,1-2H3 |
InChI-Schlüssel |
IFHQWLHVCATXGU-UHFFFAOYSA-N |
SMILES |
CCCC(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Kanonische SMILES |
CCCC(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Andere CAS-Nummern |
75931-61-2 |
Synonyme |
2-sec-pentylanthraquinone; 2-sec-Pentyl-9,10-anthracenedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





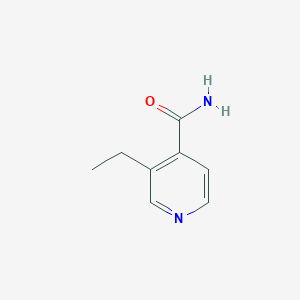
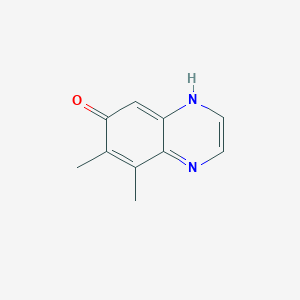
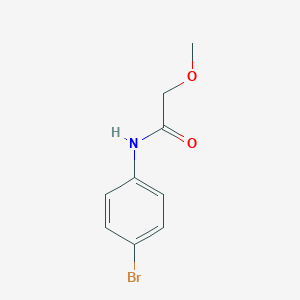
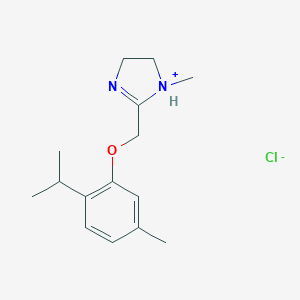
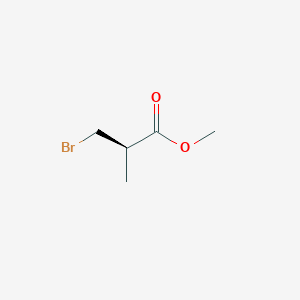
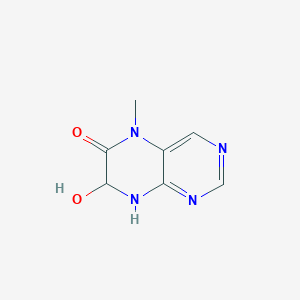
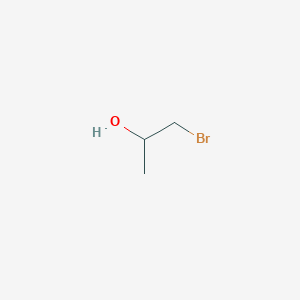
![1-Methylbenzo[e]benzimidazol-2-amine](/img/structure/B8347.png)
